2-Chloro-4,5-difluoroaniline
Overview
Description
2-Chloro-4,5-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluoroaniline typically involves multiple steps, starting from readily available precursors. One common method includes:
Nitration Reaction: Starting with 2,4,5-trichloronitrobenzene, the compound undergoes nitration to introduce nitro groups.
Reduction Reaction: The nitro groups are then reduced to amine groups using hydrogen in the presence of a palladium catalyst.
Fluorination Reaction: The chlorinated intermediate is then subjected to fluorination using an alkali metal fluoride in the presence of a polar aprotic solvent at elevated temperatures
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Nitro derivatives are common products of oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions
Scientific Research Applications
2-Chloro-4,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluoroaniline depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets. The exact pathways involved vary depending on the specific context and application .
Comparison with Similar Compounds
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 3,4-Dichloroaniline
- 2,4-Dichloroaniline
Comparison: 2-Chloro-4,5-difluoroaniline is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain applications. Compared to other similar compounds, it may offer better performance in specific reactions or applications due to these unique properties .
Properties
IUPAC Name |
2-chloro-4,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPHOPPLHZBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602583 | |
Record name | 2-Chloro-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-32-3 | |
Record name | 2-Chloro-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.